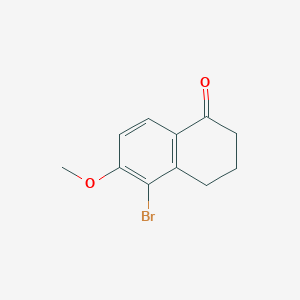

5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPXFOQFXJIBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401744 | |

| Record name | 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26231-23-2 | |

| Record name | 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

CAS Number: 26231-23-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one, a member of the tetralone class of compounds, is a valuable intermediate in synthetic organic chemistry. Tetralones and their derivatives are recognized as important structural motifs in a variety of natural products and serve as key building blocks for the development of novel therapeutic agents.[1][2] The presence of bromo and methoxy functional groups on the aromatic ring of this specific tetralone offers versatile handles for further chemical modifications, making it a compound of interest in medicinal chemistry and drug discovery programs.[3][4] Tetralone derivatives have shown a broad spectrum of biological activities, including antibacterial and antitumor properties.[2]

Physicochemical Properties

A summary of the key physicochemical properties for this compound and related compounds is presented in the table below.

| Property | Value | Reference Compound |

| CAS Number | 26231-23-2 | This compound |

| Molecular Formula | C₁₁H₁₁BrO₂ | This compound |

| Molecular Weight | 255.11 g/mol | 2-bromo-3,4-dihydro-7-methoxy-1(2H)-naphthalenone[5] |

| Appearance | Likely a solid | General property of similar tetralones |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate | General property of similar compounds |

Synthetic Protocol: Representative Synthesis

Reaction Scheme:

A potential synthesis could start from 3-bromo-4-methoxyanisole and succinic anhydride via a Friedel-Crafts acylation, followed by reduction and intramolecular cyclization. An alternative, and often more direct route, is the bromination of a pre-formed methoxy-tetralone. Below is a representative protocol for the bromination of 6-methoxy-1-tetralone.

Materials:

-

6-methoxy-1-tetralone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Toluene (dry)

-

Dichloromethane

-

5% Hydrochloric acid solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-1,2,3,4-tetrahydronaphthalene (1 equivalent) in dichloromethane.

-

Addition of Reagents: Cool the solution to -78°C using a dry ice/acetone bath. To this, add a suspension of N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide in dry toluene dropwise.

-

Reaction: Stir the reaction mixture at -78°C for 7 hours, then allow it to warm to room temperature and continue stirring for an additional 10 hours.

-

Workup: Filter the reaction mixture to remove any solid byproducts. Concentrate the filtrate under reduced pressure. Add hexane to the residue to precipitate succinimide and filter again.

-

Extraction: Wash the filtrate successively with 5% hydrochloric acid and saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the desired this compound.[6]

Logical Workflow for Synthesis and Application

The following diagram illustrates a logical workflow for the synthesis of this compound and its potential application in a drug discovery context.

Caption: Synthetic workflow and application in drug discovery.

Conclusion

This compound represents a strategically important synthetic intermediate. Its functional groups allow for diverse chemical transformations, enabling the generation of novel molecular entities for evaluation in drug discovery programs. The methodologies outlined in this guide, though based on related compounds, provide a solid foundation for the synthesis and utilization of this and similar tetralone derivatives in a research setting.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. arkat-usa.org [arkat-usa.org]

Physicochemical properties of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the synthetic intermediate, this compound. This document is intended to serve as a valuable resource for professionals in organic synthesis and drug discovery.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, data from commercial suppliers and predicted values for isomeric compounds are included for reference.

Table 1: Physicochemical Data of this compound and Related Isomers

| Property | This compound | 2-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one |

| CAS Number | 26231-23-2 | 20933-24-8 |

| Molecular Formula | C₁₁H₁₁BrO₂ | C₁₁H₁₁BrO₂ |

| Molecular Weight | 255.11 g/mol | 255.11 g/mol |

| Melting Point | Not Available | 78-79 °C |

| Boiling Point | Not Available | 367.642 °C (Predicted) |

| Density | Not Available | 1.490 ± 0.06 g/cm³ (Predicted) |

| Appearance | Not Available | Solid |

Synthesis and Experimental Protocols

This compound is a synthetic intermediate. While a specific, detailed protocol for its synthesis is not widely published, a general approach involves the bromination of 6-methoxy-3,4-dihydro-2H-naphthalen-1-one (6-methoxy-1-tetralone). The following is a proposed synthetic workflow based on standard organic chemistry principles.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (General Procedure):

Purification:

The crude product would typically be purified by standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol, hexane) or column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation of the compound. While specific spectra for this compound are not available, the expected spectral features can be inferred from its structure and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons, a singlet for the methoxy group protons, and multiplets for the methylene protons of the dihydronaphthalenone ring system.

-

¹³C NMR: Expected signals would include those for the carbonyl carbon, aromatic carbons (some of which would show the effect of bromine and methoxy substitution), the methoxy carbon, and the aliphatic carbons of the six-membered ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands would include C-O stretching for the methoxy group and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the bromo and methoxy groups.

Applications in Drug Development

Tetralone derivatives are recognized as important scaffolds in medicinal chemistry. They serve as key intermediates in the synthesis of various biologically active compounds. For instance, 6-methoxy-1-tetralone is a precursor for the synthesis of certain steroid drugs. The introduction of a bromine atom, as in this compound, provides a handle for further chemical modifications, such as cross-coupling reactions, which are instrumental in building more complex molecular architectures for potential therapeutic agents.

While no specific biological activities or signaling pathway interactions have been reported for this compound itself, its structural similarity to precursors of bioactive molecules suggests its potential as a valuable building block in the development of new pharmaceuticals.

Caption: Role of the title compound as a synthetic intermediate in drug discovery.

Structure Elucidation of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the structural elucidation of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one. Due to the limited availability of direct experimental data for this specific isomer in public databases, this document provides a proposed synthetic pathway, predicted spectroscopic data based on analogous compounds, and a discussion of potential biological significance. The tetralone core is a recognized pharmacophore, and its derivatives are of significant interest in medicinal chemistry.[1] This guide serves as a foundational resource for the synthesis, characterization, and potential application of this compound.

Proposed Synthesis

A plausible synthetic route to this compound can be conceptualized starting from commercially available 6-methoxy-1-tetralone (CAS 1078-19-9).[2][3] The key transformation is the selective bromination at the C5 position.

Experimental Protocol: Proposed Synthesis of this compound

-

Starting Material: 6-methoxy-3,4-dihydro-2H-naphthalen-1-one.

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (solvent).

-

Procedure:

-

Dissolve 6-methoxy-3,4-dihydro-2H-naphthalen-1-one in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution. The methoxy group is an ortho-, para-director, and the position ortho to the methoxy and meta to the carbonyl (C5) is sterically accessible.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.

-

A visual representation of this proposed synthetic workflow is provided below.

Caption: Proposed Synthetic Workflow for this compound.

Structural Elucidation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the target compound, based on the known spectral characteristics of its structural analogs.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.5 - 7.7 | d | 1H | H-8 | Expected to be a doublet due to coupling with H-7. Shifted downfield due to proximity to carbonyl. |

| ~6.9 - 7.1 | d | 1H | H-7 | Expected to be a doublet due to coupling with H-8. |

| ~3.9 - 4.1 | s | 3H | -OCH₃ | Singlet for the methoxy protons. |

| ~2.9 - 3.1 | t | 2H | H-4 (CH₂) | Triplet from coupling with H-3 protons. |

| ~2.6 - 2.8 | t | 2H | H-2 (CH₂) | Triplet from coupling with H-3 protons. |

| ~2.1 - 2.3 | m | 2H | H-3 (CH₂) | Multiplet due to coupling with both H-2 and H-4 protons. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~195 - 200 | C=O (C-1) | Typical range for a carbonyl carbon in a tetralone. |

| ~155 - 160 | C-6 | Aromatic carbon attached to the methoxy group. |

| ~145 - 150 | C-4a | Quaternary aromatic carbon. |

| ~130 - 135 | C-8a | Quaternary aromatic carbon. |

| ~125 - 130 | C-8 | Aromatic CH. |

| ~115 - 120 | C-7 | Aromatic CH. |

| ~110 - 115 | C-5 | Aromatic carbon attached to bromine. |

| ~55 - 60 | -OCH₃ | Methoxy carbon. |

| ~35 - 40 | C-4 | Aliphatic CH₂. |

| ~30 - 35 | C-2 | Aliphatic CH₂. |

| ~20 - 25 | C-3 | Aliphatic CH₂. |

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Predicted Key Peaks/Signals |

| IR Spectroscopy | ~1680 cm⁻¹: Strong C=O stretch (conjugated ketone). ~2850-3000 cm⁻¹: C-H stretches (aliphatic and aromatic). ~1600, 1480 cm⁻¹: C=C stretches (aromatic). ~1250 cm⁻¹: C-O stretch (aryl ether). |

| Mass Spectrometry | M⁺ and M⁺+2 peaks: In an approximate 1:1 ratio, characteristic of a monobrominated compound. Predicted M⁺: m/z ~254 and 256. Key Fragments: Loss of Br, CO, and CH₃. |

A logical workflow for the characterization of the synthesized compound is presented below.

Caption: Workflow for the Structural Characterization of the Synthesized Compound.

Potential Biological Significance

The tetralone scaffold is a key structural motif in a variety of pharmacologically active compounds, exhibiting a broad spectrum of bioactivities including antibacterial, antitumor, and effects on the central nervous system.[1] For instance, 6-methoxy-1-tetralone is a known intermediate in the synthesis of steroid drugs.[4] The introduction of a bromine atom and a methoxy group onto the aromatic ring of the tetralone core in this compound is expected to modulate its biological properties. Halogenation, particularly bromination, can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and interaction with biological targets. Furthermore, bromophenol derivatives have been investigated for their antioxidant and anticancer activities.[5] Therefore, it is plausible that this compound could be a valuable candidate for screening in various biological assays, particularly in the context of anticancer and antimicrobial drug discovery.

Conclusion

While direct experimental data for this compound is not currently prevalent in the literature, this guide provides a robust framework for its synthesis and structural elucidation. The proposed synthetic route is based on established chemical transformations, and the predicted spectroscopic data offer a reliable reference for the characterization of the target molecule. The potential biological significance of this compound, inferred from the known activities of related tetralone and bromophenol derivatives, warrants its further investigation as a potential lead compound in drug discovery programs. This document serves as a comprehensive starting point for researchers and scientists interested in exploring the chemistry and therapeutic potential of this novel tetralone derivative.

References

- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]

- 3. 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy- [webbook.nist.gov]

- 4. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents a detailed analysis of structurally analogous compounds, offering valuable insights into its expected spectroscopic characteristics. The methodologies for key spectroscopic experiments are also detailed to facilitate further research and characterization.

Spectroscopic Data of Analogous Compounds

The following tables summarize the spectroscopic data for compounds structurally related to this compound. This information serves as a reference for predicting the spectral properties of the target compound.

Table 1: ¹H NMR Spectroscopic Data of Analogous Tetralones

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | CDCl₃ | 8.01 (d, J = 8.8 Hz, 1H, Ar-H), 6.85 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.68 (d, J = 2.4 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃), 2.93 (t, J = 6.1 Hz, 2H, CH₂), 2.62 (t, J = 6.5 Hz, 2H, CH₂), 2.13 (quint, J = 6.3 Hz, 2H, CH₂) |

| 5-Methoxy-3,4-dihydronaphthalen-1(2H)-one | CDCl₃ | 7.55 (d, J = 8.4 Hz, 1H, Ar-H), 7.29 (t, J = 8.2 Hz, 1H, Ar-H), 6.80 (d, J = 7.9 Hz, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 2.94 (t, J = 6.0 Hz, 2H, CH₂), 2.63 (t, J = 6.5 Hz, 2H, CH₂), 2.11 (m, 2H, CH₂) |

Table 2: ¹³C NMR Spectroscopic Data of Analogous Tetralones

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | CDCl₃ | 197.1, 164.0, 147.2, 130.0, 125.0, 113.3, 112.5, 55.5, 39.2, 29.7, 23.0 |

| 5-Methoxy-3,4-dihydronaphthalen-1(2H)-one | CDCl₃ | 198.1, 158.9, 134.1, 129.2, 120.9, 117.8, 108.9, 55.6, 39.5, 23.2, 21.1 |

Table 3: Infrared (IR) Spectroscopy Data of Analogous Tetralones

| Compound | Sample Phase | Characteristic Absorption Bands (cm⁻¹) |

| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | KBr | 2940 (C-H str.), 1675 (C=O str., conjugated ketone), 1605, 1490 (C=C str., aromatic), 1250 (C-O str., aryl ether) |

| 5-Methoxy-3,4-dihydronaphthalen-1(2H)-one | KBr | 2945 (C-H str.), 1680 (C=O str., conjugated ketone), 1595, 1470 (C=C str., aromatic), 1265 (C-O str., aryl ether) |

Table 4: Mass Spectrometry Data of Analogous Tetralones

| Compound | Ionization Method | [M]+ Peak (m/z) | Key Fragmentation Peaks (m/z) |

| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one | EI | 176 | 148, 133, 105 |

| 5-Methoxy-3,4-dihydronaphthalen-1(2H)-one | EI | 176 | 148, 133, 105 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of substituted naphthalenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to obtain a good spectrum due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a substituted naphthalenone.

This guide provides a foundational understanding of the spectroscopic properties of this compound based on available data from analogous compounds and established experimental protocols. Further research is encouraged to obtain and publish a complete dataset for the specific target molecule.

Technical Guide: ¹H NMR Spectrum of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

To: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of the ¹H NMR Spectrum of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

I. Introduction

This document provides a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the organic compound this compound. This compound is of interest in synthetic organic chemistry and may serve as a key intermediate in the development of novel pharmaceutical agents. A thorough understanding of its spectral properties is crucial for its synthesis, purification, and characterization. This guide presents a comprehensive analysis of its ¹H NMR spectrum, including data presentation, experimental protocols, and a visualization of the molecular structure with its proton environments.

II. Predicted ¹H NMR Spectral Data

While specific experimental data for this compound was not found in the referenced literature, a predicted ¹H NMR spectrum can be extrapolated based on established principles of NMR spectroscopy and data from structurally similar compounds. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on the analysis of substituent effects on the naphthalene core.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-8 | 7.8 - 8.1 | d | 8.0 - 9.0 | 1H |

| H-7 | 7.0 - 7.2 | d | 8.0 - 9.0 | 1H |

| OCH₃ | 3.8 - 4.0 | s | - | 3H |

| H-2 (α to C=O) | 2.9 - 3.1 | t | 6.0 - 7.0 | 2H |

| H-4 (benzylic) | 2.6 - 2.8 | t | 6.0 - 7.0 | 2H |

| H-3 | 2.1 - 2.3 | m | - | 2H |

III. Experimental Protocol

The following describes a standard protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer and Parameters:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series).

-

Probe: 5 mm broadband probe.

-

Solvent: CDCl₃.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Receiver Gain: Optimized automatically by the spectrometer.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

Analyze the multiplicities and measure the coupling constants.

IV. Molecular Structure and Proton Environments

The structure of this compound contains several distinct proton environments, which give rise to the signals in the ¹H NMR spectrum. The following diagram illustrates the molecular structure and the logical relationships between the different protons.

Caption: Molecular structure and proton environments of the compound.

V. Interpretation of the Spectrum

-

Aromatic Region (δ 7.0-8.1 ppm): Two doublets are expected for the aromatic protons H-7 and H-8. The proton H-8 is deshielded due to the anisotropic effect of the adjacent carbonyl group and is expected to appear at a lower field compared to H-7. The ortho-coupling between these two protons would result in a coupling constant of approximately 8.0-9.0 Hz.

-

Methoxy Group (δ 3.8-4.0 ppm): A sharp singlet integrating to three protons is predicted for the methoxy group. Its chemical shift is in the typical range for an aryl methyl ether.

-

Aliphatic Region (δ 2.1-3.1 ppm):

-

The methylene protons at the C-2 position (H-2), being alpha to the carbonyl group, are expected to be the most deshielded of the aliphatic protons, appearing as a triplet around δ 2.9-3.1 ppm.

-

The benzylic protons at the C-4 position (H-4) will also be deshielded and are predicted to resonate as a triplet in the range of δ 2.6-2.8 ppm.

-

The methylene protons at the C-3 position (H-3) are the most shielded of the aliphatic protons and are expected to appear as a multiplet (a quintet if coupling to H-2 and H-4 is similar) around δ 2.1-2.3 ppm.

-

This technical guide provides a detailed prediction and interpretation of the ¹H NMR spectrum of this compound. The provided data table, experimental protocol, and structural diagram serve as a valuable resource for researchers involved in the synthesis and characterization of this and related compounds. While experimental data is pending, the predictive analysis herein offers a solid foundation for the identification and structural verification of this molecule.

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the absence of direct experimental spectral data in publicly available literature, this guide presents a predicted ¹³C NMR spectrum based on established substituent effects and data from analogous compounds. This comprehensive analysis, supplemented with detailed experimental protocols and logical workflows, serves as a vital resource for researchers engaged in the synthesis and characterization of related molecular entities.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts for this compound are presented below. These values were determined by analyzing the known ¹³C NMR data of the parent compound, 6-methoxy-3,4-dihydro-2H-naphthalen-1-one, and applying the expected substituent chemical shift (SCS) effects of a bromine atom on an aromatic ring. The analysis considers the electronic effects (inductive and resonance) of the bromo and methoxy groups on the carbon skeleton.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 (C=O) | ~197 | The carbonyl carbon is expected to have a chemical shift typical for α,β-unsaturated ketones. |

| C2 | ~39 | Aliphatic carbon adjacent to the carbonyl group. |

| C3 | ~23 | Aliphatic carbon β to the carbonyl group. |

| C4 | ~29 | Aliphatic carbon attached to the aromatic ring. |

| C4a | ~128 | Quaternary aromatic carbon, deshielded by the adjacent carbonyl group. |

| C5 | ~115 | Aromatic carbon bearing the bromine atom. The "heavy atom effect" of bromine typically causes a shielding effect on the directly attached carbon. |

| C6 | ~158 | Aromatic carbon bearing the methoxy group, significantly deshielded due to the oxygen's electron-donating resonance effect. |

| C7 | ~114 | Aromatic C-H carbon, shielded by the ortho methoxy group. |

| C8 | ~130 | Aromatic C-H carbon, deshielded by the para carbonyl group. |

| C8a | ~145 | Quaternary aromatic carbon, deshielded by the adjacent methoxy group. |

| OCH₃ | ~56 | Carbon of the methoxy group, with a typical chemical shift. |

Table 2: Comparative ¹³C NMR Data of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (Unsubstituted Analog)

| Carbon Atom | Experimental Chemical Shift (δ, ppm) |

| C1 (C=O) | 197.5 |

| C2 | 39.1 |

| C3 | 23.2 |

| C4 | 29.6 |

| C4a | 126.5 |

| C5 | 112.8 |

| C6 | 163.5 |

| C7 | 113.1 |

| C8 | 129.8 |

| C8a | 146.9 |

| OCH₃ | 55.6 |

Experimental Protocols

A standard experimental protocol for acquiring a high-quality ¹³C NMR spectrum of this compound is outlined below.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent. Other deuterated solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.

-

Concentration: Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak.

2. NMR Instrument Parameters (for a 400 MHz Spectrometer):

-

Nucleus: ¹³C

-

Frequency: Approximately 100 MHz

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbon signals, which have longer relaxation times.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (from -10 to 240 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening factor of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and list the chemical shifts of all observed peaks.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the complete ¹³C NMR analysis of a novel or uncharacterized compound like this compound.

Caption: Workflow for ¹³C NMR Analysis.

This comprehensive guide provides a foundational understanding of the ¹³C NMR analysis of this compound. By combining predictive methods with established experimental protocols, researchers can confidently characterize this and other related molecules, accelerating the pace of drug discovery and development.

Mass Spectrometry of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry behavior of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide leverages data from analogous structures and established fragmentation principles to predict its mass spectrometric profile. This document is intended to support analytical method development, structural elucidation, and impurity identification in research and drug development settings.

Predicted Electron Ionization Mass Spectrum

The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, driven by the presence of the aromatic ring, the bromine atom, the methoxy group, and the ketone functionality. A critical feature will be the isotopic distribution of bromine (79Br and 81Br in a nearly 1:1 ratio), which will result in characteristic M and M+2 peaks for all bromine-containing fragments.[1]

Table 1: Predicted Key Mass Fragments for this compound

| m/z (79Br / 81Br) | Proposed Fragment Ion | Neutral Loss | Notes |

| 254 / 256 | [M]+• | - | Molecular ion. The presence of the bromine atom results in two peaks of nearly equal intensity separated by 2 m/z units. |

| 239 / 241 | [M - CH3]+ | •CH3 | Loss of a methyl radical from the methoxy group, a common fragmentation for methoxylated aromatic compounds. |

| 226 / 228 | [M - CO]+• | CO | Loss of carbon monoxide from the ketone, typical for α-tetralones. |

| 211 / 213 | [M - CO - CH3]+ | CO, •CH3 | Sequential loss of carbon monoxide and a methyl radical. |

| 175 | [M - Br]+ | •Br | Loss of the bromine radical, a favorable fragmentation due to the relative weakness of the C-Br bond. |

| 147 | [M - Br - CO]+ | •Br, CO | Subsequent loss of carbon monoxide after the initial loss of the bromine radical. |

| 132 | [M - Br - CO - CH3]+ | •Br, CO, •CH3 | Further fragmentation involving the loss of a methyl radical. |

| 115 | [C9H7]+ | C2H5OBr | A fragment likely resulting from more complex rearrangements of the naphthalene ring system. |

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways. The initial ionization event will form the molecular ion [M]+•. Subsequent fragmentation will be dictated by the stability of the resulting fragment ions and neutral losses.

Caption: Proposed major fragmentation pathways for this compound.

Experimental Protocols

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation

-

Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph:

-

GC Column: A non-polar column such as a HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis

-

Identify the chromatographic peak corresponding to the analyte based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern, noting the molecular ion peaks (M and M+2) and the m/z values of major fragments.

-

Compare the observed spectrum with the predicted fragmentation pattern and known spectra of related compounds.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry of this compound is expected to yield a rich fragmentation pattern that is highly informative for its structural confirmation. The presence of the bromine atom provides a distinct isotopic signature, while the ketone and methoxy functionalities direct the primary fragmentation pathways. The methodologies and predicted data presented in this guide offer a robust framework for the analytical characterization of this and structurally related compounds, which is of significant value in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide on the Solubility of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the solubility characteristics of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one. Due to the absence of specific quantitative solubility data in publicly available literature, this document provides a comprehensive framework for its determination, including detailed experimental protocols and predictive qualitative assessments.

Introduction

This compound is a substituted tetralone derivative. Compounds of this class are significant intermediates in the synthesis of various biologically active molecules and pharmaceutical agents. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and various applications in medicinal chemistry and materials science.

This technical guide summarizes the available information and provides detailed methodologies for researchers to determine the solubility of this compound in their own laboratory settings.

Predicted Solubility Profile

Based on the molecular structure of this compound, which features a polar ketone and a methoxy group, as well as a relatively nonpolar bromo-substituted aromatic ring and a dihydro-naphthalenone core, a mixed polarity is expected. The principle of "like dissolves like" suggests that the compound will exhibit better solubility in polar aprotic and moderately polar solvents. Its solubility in nonpolar solvents is expected to be lower, and it is likely to be insoluble in water.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or g/L) for this compound in various organic solvents is not publicly available. The following table is provided as a template for researchers to populate with their own experimental data.

| Organic Solvent | Chemical Class | Predicted Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Acetone | Ketone | Soluble | Data not available |

| Acetonitrile | Nitrile | Soluble | Data not available |

| Dichloromethane (DCM) | Halogenated | Soluble | Data not available |

| Chloroform | Halogenated | Soluble | Data not available |

| Dimethylformamide (DMF) | Amide | Very Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Very Soluble | Data not available |

| Ethyl Acetate | Ester | Soluble | Data not available |

| Ethanol | Alcohol | Moderately Soluble | Data not available |

| Methanol | Alcohol | Moderately Soluble | Data not available |

| Tetrahydrofuran (THF) | Ether | Soluble | Data not available |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | Data not available |

| Hexane | Aliphatic Hydrocarbon | Insoluble | Data not available |

| Diethyl Ether | Ether | Sparingly Soluble | Data not available |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound, the following detailed experimental protocols are provided. These methods range from qualitative assessments to precise quantitative determinations.

Qualitative Solubility Assessment

This method provides a rapid indication of a compound's solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (as listed in the table above)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[1]

-

Add 0.75 mL of the selected organic solvent to the test tube in small portions (e.g., 0.25 mL at a time).[1]

-

After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[1][2]

-

Visually inspect the solution after mixing. Observe whether the solid has completely dissolved.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the given solvent at that concentration.[2]

-

Repeat this process for each of the selected organic solvents.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent for analytical standard preparation.

-

Add an excess amount of the solid compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Pipette a precise volume of the chosen organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. This can take several hours to days, and a preliminary kinetics study is recommended to determine the optimal equilibration time. A common duration is 24 to 72 hours.

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a solid organic compound.

Caption: A flowchart of the experimental workflow for determining the solubility of a solid organic compound.

References

Potential Research Applications of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one is a substituted tetralone that holds significant promise as a versatile scaffold in medicinal chemistry and drug discovery. While direct research on this specific compound is limited, its structural features—a tetralone core, a methoxy group, and a bromine atom—suggest a multitude of potential research applications. The tetralone framework is a common motif in biologically active compounds, and the presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse derivatives. This technical guide explores the potential research applications of this compound by examining the biological activities of structurally related compounds. It provides a comprehensive overview of potential therapeutic areas, relevant quantitative data from analogous compounds, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key signaling pathways.

Core Structure and Synthetic Versatility

The core structure of this compound combines the rigidity of the tetralone scaffold with the electronic properties of the methoxy and bromo substituents. The bromine atom at the 5-position is particularly significant as it serves as a key functional group for synthetic diversification through various palladium-catalyzed cross-coupling reactions.

Synthesis of the Core Scaffold

A plausible synthetic route to this compound starts from 6-methoxy-1-tetralone. The synthesis of the precursor, 6-methoxy-1-tetralone, can be achieved through a Friedel-Crafts acylation of an appropriate anisole derivative with a dicarboxylic acid anhydride, followed by reduction and intramolecular cyclization.

Experimental Protocol: Synthesis of 6-methoxy-1-tetralone (Precursor)

This protocol is adapted from the synthesis of similar tetralone derivatives.

-

Step 1: Friedel-Crafts Acylation. To a solution of 3-methoxy-phenylacetic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours. In a separate flask, cool a suspension of aluminum chloride (2.5 equivalents) in dichloromethane to 0°C. Add the previously prepared acid chloride solution dropwise to the aluminum chloride suspension. After the addition is complete, warm the reaction to room temperature and stir for 4-6 hours.

-

Step 2: Reduction. The resulting ketone can be reduced to the corresponding alkane using a standard Clemmensen or Wolff-Kishner reduction.

-

Step 3: Intramolecular Cyclization. The resulting acid is then cyclized using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent at an elevated temperature (e.g., 80-100°C) to yield 6-methoxy-1-tetralone.

-

Step 4: Bromination. The final step involves the regioselective bromination of 6-methoxy-1-tetralone. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst (e.g., a Lewis acid or a radical initiator) in a solvent like carbon tetrachloride or acetic acid. The reaction conditions would need to be carefully optimized to favor bromination at the C-5 position.

Synthetic Diversification via Cross-Coupling Reactions

The bromine atom on the this compound scaffold is a versatile handle for introducing a wide range of substituents through well-established cross-coupling methodologies.

Logical Workflow for a Medicinal Chemistry Campaign

Caption: Synthetic diversification of the core scaffold.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This is a general protocol that would require optimization for the specific substrate.

-

Reagents: this compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).

-

Solvent: A mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Procedure: To a degassed solution of the aryl bromide and arylboronic acid in the solvent mixture, add the palladium catalyst and the base. Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

This is a general protocol that would require optimization for the specific substrate.

-

Reagents: this compound (1.0 equiv), amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv), and a base (e.g., NaOtBu, 1.4 equiv).

-

Solvent: Anhydrous toluene or dioxane.

-

Procedure: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl bromide, palladium precursor, ligand, and base. Add the anhydrous solvent, followed by the amine. Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

Potential Therapeutic Applications

Based on the known biological activities of structurally similar tetralone and naphthalenone derivatives, this compound and its derivatives are promising candidates for investigation in several therapeutic areas.

Central Nervous System (CNS) Disorders

Substituted tetralones have shown significant potential as modulators of key CNS targets.

-

Antipsychotic Activity: Derivatives of tetralone have been synthesized and evaluated as dual ligands for dopamine D₂ and serotonin 5-HT₂A receptors, a key characteristic of atypical antipsychotics.

-

Antidepressant and Neuroprotective Activity: C7-substituted α-tetralone derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B.[1] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease and depression.[1]

| Compound Class | Target(s) | Activity (IC₅₀ / Kᵢ) | Potential Indication |

| C7-Arylalkyloxy-α-tetralones | MAO-A | 0.010-0.741 µM (IC₅₀) | Depression |

| C7-Arylalkyloxy-α-tetralones | MAO-B | 0.00089-0.047 µM (IC₅₀) | Parkinson's Disease |

| Aminoalkyl-tetralones | Dopamine D₂ / Serotonin 5-HT₂A | pKᵢ values indicating dual antagonism | Schizophrenia |

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the production of hydrogen peroxide by MAO enzymes.

-

Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), Amplex® Red reagent, horseradish peroxidase (HRP), and a test compound.

-

Procedure:

-

Prepare a reaction mixture containing MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4), HRP, and Amplex® Red.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the MAO-A or MAO-B enzyme to the wells and incubate for a short period.

-

Initiate the reaction by adding the substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission) over time using a microplate reader.

-

Calculate the rate of reaction and determine the IC₅₀ value for the test compound.

-

Experimental Protocol: Dopamine D₂ and Serotonin 5-HT₂A Receptor Binding Assays

This is a competitive radioligand binding assay protocol.

-

Materials: Cell membranes expressing the human D₂ or 5-HT₂A receptor, a suitable radioligand (e.g., [³H]spiperone for D₂ or [³H]ketanserin for 5-HT₂A), test compound, and assay buffer.

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC₅₀ of the test compound and calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Anti-inflammatory Activity

Tetralone derivatives have been shown to inhibit macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine.

-

MIF Tautomerase Inhibition: Certain E-2-arylmethylene-1-tetralones can bind to the active site of MIF and inhibit its tautomerase activity, leading to reduced inflammatory responses in macrophages.

| Compound Class | Target | Effect | Potential Indication |

| E-2-arylmethylene-1-tetralones | MIF | Inhibition of tautomerase activity, reduction of ROS and nitrite production, and decreased pro-inflammatory cytokine expression | Inflammatory diseases |

NF-κB Signaling Pathway in Inflammation

Caption: Canonical NF-κB signaling pathway.

Antimicrobial Activity

Naphthalenone and tetralone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

-

Antibacterial and Antifungal Effects: Various substituted tetralones have shown efficacy against bacteria such as E. coli, Salmonella spp., MRSA, and B. cereus, as well as fungi like A. niger.

| Compound Class | Organism | Activity (MIC) |

| Substituted Tetralones | E. coli, Salmonella spp., MRSA, B. cereus | 31.25 - 62.5 µg/mL |

| Substituted Tetralones | A. niger | 62.5 - 125 µg/mL |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is a standard broth microdilution method.

-

Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), test compound, and 96-well microplates.

-

Procedure:

-

Prepare a twofold serial dilution of the test compound in the broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anticancer Activity

The naphthalene and tetralone scaffolds are present in numerous anticancer agents. Their derivatives can exert cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

-

Cytotoxicity against Cancer Cell Lines: Synthetic flavonoids containing a naphthalene ring have shown potent cytotoxicity against human leukemia cell lines. The activation of MAPK signaling pathways is often implicated in the mechanism of action of such compounds.

| Compound Class | Cell Line | Activity (IC₅₀) |

| Synthetic Flavanone with Naphthalene Ring | U-937 (Leukemia) | 1.3 ± 0.2 µM |

MAPK Signaling Pathway in Cancer

Caption: A simplified representation of the MAPK/ERK signaling pathway.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials: Cancer cell line, complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value of the test compound.

-

Conclusion

This compound represents a highly promising starting point for the development of novel therapeutic agents. Its versatile chemical nature, owing to the strategically placed bromine atom, allows for the creation of large and diverse chemical libraries. The biological activities of structurally related tetralone and naphthalenone derivatives strongly suggest that this scaffold has the potential to yield compounds with significant activity in the areas of CNS disorders, inflammation, infectious diseases, and oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers to initiate and advance research programs centered on this valuable chemical entity. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly warranted.

References

Methodological & Application

Synthesis of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the Friedel-Crafts acylation of anisole to form the key intermediate, 6-methoxy-3,4-dihydro-2H-naphthalen-1-one, followed by a regioselective bromination.

I. Overview of Synthetic Pathway

The synthesis of this compound is achieved through two primary transformations:

-

Synthesis of 6-methoxy-3,4-dihydro-2H-naphthalen-1-one: This intermediate, also known as 6-methoxy-1-tetralone, is prepared via a one-pot Friedel-Crafts acylation reaction between anisole and an appropriate acylating agent in the presence of a Lewis acid catalyst.

-

Bromination of 6-methoxy-3,4-dihydro-2H-naphthalen-1-one: The subsequent step involves the regioselective electrophilic aromatic substitution of the tetralone intermediate to introduce a bromine atom at the C5 position.

II. Experimental Protocols

A. Synthesis of 6-methoxy-3,4-dihydro-2H-naphthalen-1-one

This procedure is adapted from a one-pot synthesis method.[1]

Materials:

-

Anisole

-

4-chlorobutyryl chloride (or 4-bromobutyryl chloride)

-

Aluminum trichloride (AlCl₃)

-

Dichloroethane (DCE)

-

Ice

-

Water

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve anisole (1 equivalent) in dichloroethane.

-

Cool the solution to 0-15 °C using an ice bath.

-

Slowly add aluminum trichloride (2.5-4 equivalents) to the stirred solution.

-

After the addition of AlCl₃ is complete, stir the mixture for 20-40 minutes.

-

Slowly add 4-chlorobutyryl chloride (1-3 equivalents) dropwise over 2.0-2.5 hours, maintaining the temperature at 0-15 °C.

-

After the addition is complete, allow the reaction to stir at this temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the initial reaction is complete, raise the temperature to 80-100 °C and continue stirring.

-

Upon completion of the reaction, cool the mixture to room temperature and quench by carefully pouring it over ice water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloroethane.

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and petroleum ether to yield 6-methoxy-3,4-dihydro-2H-naphthalen-1-one as a solid.

B. Synthesis of this compound

This protocol is based on general methods for the regioselective bromination of activated aromatic rings.[2][3]

Materials:

-

6-methoxy-3,4-dihydro-2H-naphthalen-1-one

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Dissolve 6-methoxy-3,4-dihydro-2H-naphthalen-1-one (1.0 equivalent) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.0 equivalent) in one portion to the stirred solution.

-

Maintain the reaction at 0 °C and monitor its progress by TLC.

-

Upon completion of the reaction, quench by adding water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

III. Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 6-methoxy-3,4-dihydro-2H-naphthalen-1-one | C₁₁H₁₂O₂ | 176.21 | Crystalline Powder | 77-79 |

| This compound | C₁₁H₁₁BrO₂ | 255.11 | Solid | Not available |

IV. Signaling Pathways and Logical Relationships

The regioselectivity of the bromination reaction is a critical aspect of this synthesis. The methoxy group at the C6 position is an ortho-, para-directing activator, while the carbonyl group is a meta-directing deactivator. The logical relationship for determining the site of bromination is illustrated below.

V. Conclusion

The synthesis of this compound can be reliably achieved in two steps from commercially available starting materials. The protocols provided herein offer a clear and reproducible methodology for obtaining this key pharmaceutical intermediate. Careful control of reaction conditions, particularly during the bromination step, is essential for achieving high regioselectivity and yield.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[4] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one, a valuable building block in medicinal chemistry, with various boronic acids. The resulting 5-aryl-6-methoxy-3,4-dihydro-2H-naphthalen-1-one derivatives are key intermediates in the synthesis of a range of biologically active compounds.

The protocol herein is designed to be a robust starting point for researchers. Optimization of reaction parameters may be necessary for specific boronic acid coupling partners to achieve maximum yield and purity.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[2]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide.[2]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst to continue the cycle.[2]

Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq.)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask or reaction vial with a magnetic stir bar

-

Condenser

-

Inert gas supply (manifold or balloon)

-

Heating mantle or oil bath with temperature control

-

Schlenk line or glovebox (recommended for air-sensitive reagents)

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

-

Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration with respect to the aryl bromide) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-6-methoxy-3,4-dihydro-2H-naphthalen-1-one. Meticulous column chromatography with a shallow solvent gradient is often effective for separating the product from any homocoupled byproducts.[5]

Data Presentation

The following table provides a summary of typical reaction components and conditions for the Suzuki-Miyaura coupling of this compound.

| Parameter | Recommended Range/Value | Notes |

| Aryl Bromide | 1.0 equivalent | This compound |

| Boronic Acid | 1.2 - 1.5 equivalents | Can be aryl, heteroaryl, or vinyl boronic acid. |

| Palladium Catalyst | 1 - 5 mol% | Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a ligand are common choices.[6] |

| Ligand (if needed) | 1 - 10 mol% | Buchwald or other phosphine ligands can be beneficial, especially for challenging couplings. |

| Base | 2 - 3 equivalents | K₂CO₃, Cs₂CO₃, K₃PO₄. The choice of base can significantly impact the reaction outcome.[7] |

| Solvent | 0.05 - 0.2 M | 1,4-Dioxane, Toluene, DMF, THF, often with a small amount of water. |

| Temperature | 80 - 110 °C | Reaction temperature will depend on the specific substrates and catalyst system. |

| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion. |

Mandatory Visualization

Caption: A flowchart of the Suzuki-Miyaura coupling experimental procedure.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them with care under an inert atmosphere where necessary.

-

Organic solvents are flammable. Avoid open flames and use appropriate heating methods.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere; use a fresh catalyst. |

| Low reaction temperature | Increase the reaction temperature. | |

| Inappropriate base or solvent | Screen different bases and solvent systems. | |

| Formation of homocoupled byproduct | Presence of oxygen | Thoroughly degas the solvent and maintain a good inert atmosphere.[5] |

| Debromination of starting material | Presence of water and certain bases | Use anhydrous conditions or a milder base. |

| Difficulty in purification | Similar polarity of product and byproducts | Use a shallow gradient during column chromatography; consider recrystallization.[5] |

By following this detailed protocol and considering the troubleshooting guide, researchers can effectively utilize the Suzuki-Miyaura coupling for the synthesis of novel 5-aryl-6-methoxy-3,4-dihydro-2H-naphthalen-1-one derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Use of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one as a versatile building block in several key palladium-catalyzed cross-coupling reactions. The protocols are based on established methodologies for structurally similar compounds and are intended to serve as a comprehensive guide for the synthesis of a diverse range of derivatives.

Introduction

This compound is a valuable synthetic intermediate. The presence of a bromine atom on the aromatic ring allows for functionalization through various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. This guide covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Heck Reaction, and Sonogashira Coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound. This reaction is widely used for the synthesis of biaryl structures.

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling

While specific data for this compound is not extensively published, the following table summarizes typical conditions and expected outcomes based on reactions with analogous 5-bromo-substituted heterocyclic compounds.[1] Microwave-assisted protocols are often employed to reduce reaction times and improve yields.[1]

| Parameter | Typical Conditions | Expected Yield (%) |

| Aryl Halide | This compound (1.0 equiv) | |

| Boronic Acid | Arylboronic acid or heteroarylboronic acid (1.2-1.5 equiv) | |

| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%) | 80-97%[1] |

| Base | Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv) | |

| Solvent | Dioxane/H₂O (4:1) or Ethanol | |